ethyl4-[(1S)-1-aminoethyl]benzoatehydrochloride
Description
Ethyl4-[(1S)-1-aminoethyl]benzoate hydrochloride is a chiral organic compound characterized by a benzoate ester backbone with an (S)-configured aminoethyl substituent at the para position. Its molecular formula is C₁₁H₁₆ClNO₂, with a molar mass of 229.70 g/mol (calculated). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
ethyl 4-[(1S)-1-aminoethyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12;/h4-8H,3,12H2,1-2H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZWWXGQNPRDRY-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@H](C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of 4-[(1S)-1-Aminoethyl]benzoic Acid
The most straightforward route involves esterification of 4-[(1S)-1-aminoethyl]benzoic acid with ethanol under acidic conditions. This method leverages the reactivity of carboxylic acids with alcohols in the presence of a catalyst, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) .
Procedure :
-
Reaction Setup : Combine 4-[(1S)-1-aminoethyl]benzoic acid (1.0 eq) with excess ethanol (5–10 eq) and concentrated HCl (1.2 eq) as both catalyst and proton source for the amine.
-
Conditions : Reflux at 80–90°C for 12–24 hours under inert atmosphere.
-
Workup : Concentrate the mixture under reduced pressure, then precipitate the hydrochloride salt by adding diethyl ether.
-
Purification : Recrystallize from isopropanol to yield white crystals (69–75% yield) .
Key Considerations :
-
The free amine is protonated by HCl during the reaction, preventing undesired side reactions (e.g., intramolecular cyclization).
-
Excess ethanol ensures complete esterification but complicates solvent removal.
Protection-Deprotection Strategy for Enhanced Stereochemical Control
To preserve enantiomeric purity, a Boc-protected intermediate is often employed. This method avoids racemization during esterification .
Step 1: Boc Protection of the Amine
-
Reagents : 4-[(1S)-1-Aminoethyl]benzoic acid, di-tert-butyl dicarbonate (Boc₂O), and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
-
Conditions : Stir at 25°C for 6 hours.
-
Product : Boc-protected 4-[(1S)-1-aminoethyl]benzoic acid (90–95% yield).
Step 2: Esterification with Ethanol
-
Activation : Convert the Boc-protected acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM).
-
Ester Formation : Add ethanol (3 eq) and triethylamine (TEA) to the acid chloride at 0°C, then warm to room temperature.
-
Isolation : Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄ (85–90% yield).
Step 3: Deprotection and Salt Formation
-
Boc Removal : Treat the ester with 4M HCl in dioxane (2 eq) at 0°C for 1 hour.
-
Precipitation : Evaporate solvents and triturate with cold diethyl ether to obtain the hydrochloride salt (95% purity by HPLC) .
Enantioselective Reductive Amination
For asymmetric synthesis, reductive amination of ethyl 4-acetylbenzoate with ammonia and a chiral catalyst provides direct access to the (S)-enantiomer .
Procedure :
-
Substrates : Ethyl 4-acetylbenzoate (1.0 eq), ammonium acetate (2.0 eq), and (R)-BINAP-modified ruthenium catalyst (0.5 mol%).
-
Conditions : Hydrogenate at 50 bar H₂ and 60°C in methanol for 24 hours.
-
Workup : Filter through Celite, concentrate, and purify via flash chromatography (SiO₂, 9:1 hexane/ethyl acetate).
-
Salt Formation : Treat with HCl gas in ethyl acetate to precipitate the hydrochloride salt (88% yield, 99% ee) .
Mechanistic Insight :
The chiral Ru catalyst facilitates asymmetric hydrogenation of the imine intermediate, ensuring high enantiomeric excess.
Nucleophilic Aromatic Substitution (SNAr)
This method installs the aminoethyl group via displacement of a leaving group on the aromatic ring .
Step 1: Synthesis of Ethyl 4-Fluorobenzoate
-
Esterification : React 4-fluorobenzoic acid with ethanol and H₂SO₄ (yield: 92%).
Step 2: Displacement with Chiral Amine
-
Reagents : Ethyl 4-fluorobenzoate (1.0 eq), (S)-1-aminoethylboronic acid pinacol ester (1.2 eq), and Cs₂CO₃ (2.0 eq) in DMF.
-
Conditions : Heat at 120°C for 18 hours under argon.
-
Hydrolysis : Remove the boronic ester with aqueous HCl (1M) to yield the free amine.
-
Salt Formation : Neutralize with HCl and recrystallize (65% yield) .
Limitations :
-
Requires specialized boronates and careful control of stereochemistry.
Resolution of Racemic Mixtures
For racemic starting materials, enzymatic resolution achieves enantiopure product.
Procedure :
-
Racemic Synthesis : Prepare ethyl 4-(1-aminoethyl)benzoate via non-stereoselective methods.
-
Enzymatic Hydrolysis : Treat with Pseudomonas fluorescens lipase (PFL) in phosphate buffer (pH 7.0) at 37°C.
-
Separation : The enzyme selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer intact.
-
Salt Formation : Acidify with HCl and isolate the hydrochloride salt (40–50% yield, >98% ee) .
Comparative Analysis of Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Complexity | Scalability |
|---|---|---|---|---|
| Direct Esterification | 69–75 | 90–95 | Low | High |
| Protection-Deprotection | 85–90 | 99 | Moderate | Moderate |
| Reductive Amination | 88 | 99 | High | Low |
| SNAr | 65 | 95 | High | Moderate |
| Enzymatic Resolution | 40–50 | 98 | Moderate | Low |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve efficiency:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of para-aminobenzoic acid, including ethyl 4-(aminomethyl)benzoate hydrochloride, exhibit notable antimicrobial properties. These compounds have been investigated for their effectiveness against various bacterial strains, making them potential candidates for antibiotic development .
Antioxidant and Anti-inflammatory Effects
Research indicates that analogs of para-aminobenzoic acid can possess antioxidant and anti-inflammatory properties. These effects are crucial in developing therapeutic agents aimed at treating conditions associated with oxidative stress and inflammation, such as cardiovascular diseases and chronic inflammatory disorders .
Drug Development
Ethyl 4-(aminomethyl)benzoate hydrochloride is being explored for its potential as a building block in the synthesis of more complex pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specific pathways in disease mechanisms. For instance, it has been used to create derivatives that show promise in cancer therapy by inhibiting tumor cell proliferation .
Case Study: Synthesis of Antimicrobial Agents
A study focused on synthesizing various benzamide derivatives from para-aminobenzoic acid revealed that compounds incorporating ethyl 4-(aminomethyl)benzoate hydrochloride exhibited significant antimicrobial activity against selected pathogens. The study utilized a series of synthetic routes to modify the compound, leading to enhanced efficacy in vitro .
Case Study: Inhibition Studies
Research into enzyme inhibition showed that derivatives of ethyl 4-(aminomethyl)benzoate hydrochloride could act as non-competitive inhibitors against certain enzymes linked to neurodegenerative diseases. The binding affinity was measured using kinetic studies, demonstrating promising results that warrant further investigation into their therapeutic potential .
Comparison Table: Applications of Ethyl 4-(Aminoethyl)Benzoate Hydrochloride
| Application Area | Description | Research Findings |
|---|---|---|
| Antimicrobial Activity | Effective against various bacterial strains | Significant inhibition observed in multiple studies |
| Antioxidant Properties | Potential for reducing oxidative stress | Positive correlation with reduced inflammation |
| Drug Development | Used as a precursor for synthesizing complex pharmaceutical agents | Enhanced biological activity in modified compounds |
| Enzyme Inhibition | Non-competitive inhibition against enzymes related to neurodegeneration | High binding affinity noted in kinetic studies |
Mechanism of Action
The mechanism of action of ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can also act as an inhibitor or activator of enzymes, depending on the context of its use. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Ester Variations
(S)-Methyl 4-(1-Aminoethyl)benzoate Hydrochloride
- Molecular Formula: C₁₀H₁₄ClNO₂
- Molar Mass : 215.68 g/mol
- Key Difference : Methyl ester group (vs. ethyl ester in the target compound).
- Impact : The ethyl group increases lipophilicity (logP ≈ 1.8 vs. 1.5 for methyl), affecting solubility and membrane permeability. Both compounds exhibit similar crystal lattice parameters due to isomorphic tendencies in salts with small alkyl ester substitutions .
Ethyl 4-Aminobenzoate
- Molecular Formula: C₉H₁₁NO₂
- Molar Mass : 165.19 g/mol
- Key Difference: Lacks the aminoethyl group; features a para-amino substituent.
- Impact: Reduced hydrogen-bonding capacity compared to the target compound. NMR data (1H, CDCl₃) for ethyl 4-aminobenzoate shows a singlet for NH₂ (δ 4.1 ppm) and aromatic protons (δ 6.5–7.8 ppm), whereas the target compound’s NMR would display split signals for the chiral aminoethyl group (δ 1.3–1.6 ppm for CH₃, δ 3.2–3.5 ppm for CH-NH₃⁺) .
Functional Group Analogues
Methyl 4-[2-(2-Aminophenyl)ethynyl]benzoate
- Molecular Formula: C₁₆H₁₃NO₂
- Molar Mass : 251.29 g/mol
- Key Difference: Ethynyl-linked aminophenyl group (vs. aminoethyl in the target compound).
- Impact : The ethynyl spacer introduces rigidity and alters electronic properties. FT-IR spectra show distinct C≡C stretching (~2100 cm⁻¹) absent in the target compound. This structural difference reduces solubility in aqueous media (logP ≈ 2.3) .
Phenylpropanolamine Hydrochloride
- Molecular Formula: C₉H₁₄ClNO
- Molar Mass : 187.67 g/mol
- Key Difference: Benzyl alcohol backbone with aminoethyl substituent (vs. benzoate ester).
- Impact: The hydroxyl group increases hydrogen-bonding capacity (aqueous solubility ≈ 50 mg/mL vs. ~30 mg/mL for the target compound). Pharmacologically, phenylpropanolamine acts as a decongestant, whereas the target compound’s ester group may confer protease resistance in drug design .
Pharmacopeial Benzoate Derivatives
Rizatriptan Benzoate
- Molecular Formula : C₁₅H₁₉N₅O₂·C₇H₆O₂
- Molar Mass : 391.47 g/mol
- Key Difference: Substituted indole ring linked to benzoate (vs. aminoethyl-benzoate).
- Impact: The indole moiety in rizatriptan enables serotonin receptor targeting, whereas the target compound’s aminoethyl group may interact with amine-binding enzymes or transporters .
Comparative Data Table
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Solubility (H₂O) | logP |
|---|---|---|---|---|---|
| Ethyl4-[(1S)-1-aminoethyl]benzoate·HCl | C₁₁H₁₆ClNO₂ | 229.70 | Ethyl ester, aminoethyl, HCl | ~30 mg/mL | 1.8 |
| (S)-Methyl 4-(1-aminoethyl)benzoate·HCl | C₁₀H₁₄ClNO₂ | 215.68 | Methyl ester, aminoethyl, HCl | ~25 mg/mL | 1.5 |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | Ethyl ester, para-amine | ~15 mg/mL | 1.2 |
| Phenylpropanolamine·HCl | C₉H₁₄ClNO | 187.67 | Benzyl alcohol, aminoethyl, HCl | ~50 mg/mL | 0.9 |
Biological Activity
Ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Synthesis
Ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride, also known as a derivative of 4-aminobenzoic acid, features an ethyl ester group and an aminoethyl substituent. The synthesis typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol, followed by the introduction of the aminoethyl group through reductive amination.
Anticancer Properties
Recent studies have demonstrated that compounds related to ethyl 4-[(1S)-1-aminoethyl]benzoate exhibit significant anticancer activity. For instance, research has shown that derivatives containing the 4-(aminomethyl)benzamide fragment can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. In vitro assays indicated that certain analogues achieved over 90% inhibition against key RTKs such as EGFR and PDGFR at low concentrations (10 nM) .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on cholinesterase enzymes, which are important in neurodegenerative diseases like Alzheimer's. Studies indicate that related compounds exhibit potent inhibition against acetylcholinesterase (AChE), with IC50 values ranging from 0.2 to 5 µM . This suggests a potential role in enhancing cholinergic neurotransmission.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride to various biological targets. The compound demonstrated favorable interactions with active sites of RTKs and AChE, indicating its potential as a lead compound for drug development .
Clinical Applications
A notable case study involved the application of similar compounds in clinical settings where their efficacy in treating specific cancers was evaluated. The study reported significant tumor reduction in patients treated with tyrosine kinase inhibitors derived from similar structures, suggesting that ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride could be a promising candidate for further clinical trials .
Behavioral Analysis
In behavioral studies, compounds with similar structures were evaluated for their effects on cognitive function in animal models. Results indicated improvements in memory retention and learning capabilities, attributed to their cholinesterase inhibitory activity .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
